N-Boc-N-bis(PEG4-azide)

PROTAC linker Physicochemical property LogP

PROTAC linker optimization often fails due to inappropriate spacer geometry-linear PEG-diazides or shorter homologues alter ternary complex formation, confounding SAR studies. N-Boc-N-bis(PEG4-azide) solves this with a branched, well-characterized scaffold: • 32 rotatable bonds & LogP 1.7 - ideal spacer for cytosolic protein targeting • Orthogonal Boc-amine enables third functionality (e.g., fluorophore) without disrupting CuAAC/SPAAC click chemistry • ≥98% purity ensures batch-to-batch consistency across project lifecycles • 24-month shelf life at 2-8°C with ambient shipping tolerance for cost-effective bulk procurement

Molecular Formula C25H49N7O10
Molecular Weight 607.7 g/mol
CAS No. 2055041-25-1
Cat. No. B609472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-bis(PEG4-azide)
CAS2055041-25-1
SynonymsN-Boc-N-bis(PEG4-azide)
Molecular FormulaC25H49N7O10
Molecular Weight607.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H49N7O10/c1-25(2,3)42-24(33)32(6-10-36-14-18-40-22-20-38-16-12-34-8-4-28-30-26)7-11-37-15-19-41-23-21-39-17-13-35-9-5-29-31-27/h4-23H2,1-3H3
InChIKeyRTTMSYUZSFHWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Boc-N-bis(PEG4-azide) – Branched PEG4-Azide PROTAC Linker


N-Boc-N-bis(PEG4-azide) (CAS 2055041-25-1) is a non‑cleavable, branched polyethylene glycol (PEG) reagent . The molecule contains two PEG4 chains, each terminated with an azide moiety, and a central Boc‑protected secondary amine . Its branched architecture and orthogonal reactivity make it a versatile building block for synthesising proteolysis‑targeting chimeras (PROTACs), antibody‑drug conjugates (ADCs), and other bioconjugates via copper‑catalysed (CuAAC) or strain‑promoted (SPAAC) click chemistry .

Why Simpler PEG Linkers Cannot Replace N-Boc-N-bis(PEG4-azide)


Superficially similar azide‑functionalised PEG linkers cannot be freely interchanged with N‑Boc‑N‑bis(PEG4‑azide). Its branched topology introduces a central Boc‑protected amine that enables orthogonal, stepwise conjugation strategies not possible with linear PEG‑diazides . Furthermore, the specific PEG4 arm length influences the physical properties and, ultimately, the ternary complex formation of PROTACs; empirical studies demonstrate that varying PEG chain length (PEG2 vs. PEG4 vs. PEG6) dramatically alters degradation efficiency and target selectivity [1]. Consequently, substituting N‑Boc‑N‑bis(PEG4‑azide) with a shorter homologue (e.g., N‑Boc‑N‑bis(PEG3‑azide)) or a linear alternative (e.g., Azido‑PEG4‑azide) will yield molecules with divergent linker geometries, physicochemical profiles, and biological outcomes.

N-Boc-N-bis(PEG4-azide) vs. Structural Analogs


Increased Hydrophilicity vs. PEG3 Analogue

N-Boc-N-bis(PEG4-azide) exhibits a LogP of 1.7, which is 0.3 units lower than that of the PEG3 analogue (LogP 2.0) . This reduction in lipophilicity, conferred by the additional ethylene oxide unit per arm, correlates with improved aqueous solubility and reduced non‑specific binding—a critical advantage when formulating PROTACs for cellular assays.

PROTAC linker Physicochemical property LogP

Enhanced Rotational Flexibility vs. PEG3 and PEG2 Linkers

The extended PEG4 arms confer 32 rotatable bonds to N‑Boc‑N‑bis(PEG4‑azide), versus 26 for the PEG3 analogue and only 16 for the PEG2 variant . This enhanced conformational freedom allows the linker to sample a broader range of spatial orientations, a factor empirically linked to more effective ternary complex formation and higher degradation efficiency in PROTAC applications [1].

PROTAC linker Conformational flexibility Rotatable bonds

Branched Architecture for Orthogonal Conjugation vs. Linear Diazide

Unlike linear Azido‑PEG4‑azide, which offers only two terminal azide groups, N‑Boc‑N‑bis(PEG4‑azide) features a central Boc‑protected secondary amine . This amine can be selectively deprotected under mild acidic conditions (e.g., TFA in DCM) to reveal a free amine handle [1]. This orthogonality allows sequential, site‑specific conjugation of three distinct payloads—a capability unavailable in simple diazide linkers.

Bioconjugation Orthogonal chemistry Boc deprotection

Higher Purity Specification vs. PEG2 Analogue

Multiple vendors consistently certify N‑Boc‑N‑bis(PEG4‑azide) at ≥98% purity by HPLC . In contrast, the shorter N,N‑Bis(PEG2‑azide)‑N‑Boc is often supplied at ≥95% purity . The higher purity specification reduces the risk of contaminating side products that can interfere with the sensitive click chemistry steps and complicate purification of the final PROTAC construct.

Quality control PROTAC synthesis Reproducibility

Long Shelf Life and Ambient Shipping Stability

N‑Boc‑N‑bis(PEG4‑azide) is stable for at least 24 months when stored sealed at 2–8 °C and can be shipped at ambient temperature without special handling [1]. This contrasts with some PEG‑azide linkers that require permanent –20 °C storage and cold‑chain shipping to prevent degradation . The robust stability profile reduces logistical complexity and ensures that material procured in bulk retains full reactivity over extended periods.

Supply chain Stability Logistics

N-Boc-N-bis(PEG4-azide) Applications in Bioconjugation & PROTACs


PROTAC Library Synthesis with Orthogonal PEG4 Linker

The PEG4 arm length (32 rotatable bonds) and balanced LogP (1.7) of N‑Boc‑N‑bis(PEG4‑azide) position it as an ideal candidate for PROTAC libraries targeting cytosolic proteins where a moderately extended linker is predicted to favour ternary complex formation . The Boc‑protected amine provides an orthogonal handle for introducing a third functional element (e.g., a fluorescent probe for cellular imaging) without interfering with the azide‑alkyne click chemistry used to attach E3 ligase and target‑protein ligands .

Construction of Trifunctional Antibody–Drug Conjugates (ADCs)

The three orthogonal reactive centres (two azides + one Boc‑amine) make N‑Boc‑N‑bis(PEG4‑azide) uniquely suited for synthesising next‑generation ADCs that require a branched linker. For example, one azide can be clicked to a cytotoxic payload, the second to a hydrophilic polymer for solubility enhancement, and the deprotected amine used for site‑specific conjugation to an engineered cysteine residue on the antibody . The ≥98% purity specification minimises the risk of introducing impurities that could compromise ADC homogeneity .

Stepwise Bioconjugation with Long-Term Reagent Stability

For laboratories and CDMOs that need to maintain an inventory of click‑chemistry reagents, N‑Boc‑N‑bis(PEG4‑azide) offers a distinct logistical advantage. Its 24‑month shelf life at 2–8 °C and ambient shipping tolerance allow for bulk procurement and long‑term storage without the expense and complexity of –20 °C cold‑chain management . This stability, coupled with its high purity, ensures that each batch performs consistently over the entire project lifecycle .

PROTAC SAR Studies with Consistent Linker Scaffold

When exploring SAR around the E3 ligase ligand or target‑binding warhead, maintaining a constant linker is essential. N‑Boc‑N‑bis(PEG4‑azide) serves as a reliable, well‑characterised scaffold that does not introduce confounding variables due to batch variability or degradation. Its defined LogP (1.7) and rotatable bond count (32) provide a consistent baseline against which the contributions of the warhead and E3 ligand can be accurately assessed [1].

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